

A Technical Guide to the Crystal Structure of 4-(Dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylamino)benzaldehyde

Cat. No.: B1624761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-(Dimethylamino)benzaldehyde (DMABA), a significant intermediate in the synthesis of dyes and pharmaceuticals. While the initial query focused on the mono-methylated analogue, **4-(Methylamino)benzaldehyde**, crystallographic data for this specific compound is not readily available in the surveyed literature. In contrast, comprehensive structural data for the closely related and widely studied 4-(Dimethylamino)benzaldehyde has been published and is presented herein. This document summarizes the crystallographic data, details the experimental protocols for its synthesis and structural determination, and visualizes the experimental workflow.

Crystallographic Data Summary

The crystal structure of 4-(Dimethylamino)benzaldehyde was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group $P2_1/n$. The asymmetric unit contains two independent, yet structurally similar, molecules. Key crystallographic and data collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 4-(Dimethylamino)benzaldehyde

Parameter	Value
Empirical Formula	C ₉ H ₁₁ NO
Formula Weight	149.19 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a	10.356 (6) Å
b	7.686 (4) Å
c	20.8434 (13) Å
β	96.808 (13)°
Volume	1647.4 (12) Å ³
Z	8
Density (calculated)	1.203 Mg/m ³
Absorption Coefficient (μ)	0.08 mm ⁻¹
F(000)	640
Temperature	123 (2) K

Table 2: Data Collection and Refinement Details

Parameter	Value
Diffractometer	Bruker SMART CCD area-detector
Radiation	Mo K α ($\lambda = 0.71073 \text{ \AA}$)
Theta range for data collection	2.0° to 25.0°
Index ranges	-12 ≤ h ≤ 12, -9 ≤ k ≤ 9, -22 ≤ l ≤ 24
Reflections collected	9835
Independent reflections	2869 [R(int) = 0.058]
Reflections with $I > 2\sigma(I)$	1826
Data / restraints / parameters	2869 / 0 / 199
Goodness-of-fit on F^2	1.01
Final R indices [$I > 2\sigma(I)$]	R1 = 0.057, wR2 = 0.160
R indices (all data)	R1 = 0.057, wR2 = 0.160

Experimental Protocols

Synthesis of 4-(Dimethylamino)benzaldehyde

The synthesis of 4-(Dimethylamino)benzaldehyde can be achieved via the Vilsmeier-Haack reaction.[\[1\]](#)

Materials:

- Phosphorus oxychloride (POCl_3)
- Dimethylformamide (DMF)
- Dimethylaniline
- Ice
- 20% aqueous sodium hydroxide (NaOH) solution

Procedure:

- Under cooling with ice, slowly add 83.0 g (0.54 mole) of phosphorus oxychloride dropwise to 33.3 g (0.45 mole) of dimethylformamide.
- After a period of stirring, add 55 g (0.45 mole) of dimethylaniline to the mixture in a dropwise manner.
- Heat the resulting reaction mixture at 90°C for 2 hours with stirring.
- Decompose the catalyst by the slow addition of 200 ml of ice water.
- Make the mixture weakly alkaline by adding 350 g of a 20% aqueous sodium hydroxide solution.
- Allow the mixture to cool, which will cause the precipitation of 4-(Dimethylamino)benzaldehyde.
- Separate the precipitate by filtration.
- Wash the product thoroughly with water to remove salts and impurities.
- Dry the final product at 50°C. This method yields approximately 59.8 g (89% yield based on dimethylaniline) of 4-(Dimethylamino)benzaldehyde.[\[1\]](#)

Crystallization and X-ray Diffraction

Crystallization: Crystals suitable for X-ray analysis were obtained by the slow evaporation of an isopropanol solution of the synthesized 4-(Dimethylamino)benzaldehyde at room temperature.
[\[2\]](#)[\[3\]](#)

X-ray Data Collection: A single crystal of suitable size ($0.27 \times 0.23 \times 0.20$ mm) was mounted on a Bruker SMART CCD area-detector diffractometer.[\[2\]](#)[\[3\]](#) The data was collected at a temperature of 123 K using Mo K α radiation ($\lambda = 0.71073$ Å).[\[3\]](#) A series of ϕ and ω scans were performed to collect a total of 9835 reflections.

Structure Solution and Refinement: The collected data was processed, and an absorption correction was applied using SADABS.[\[2\]](#)[\[3\]](#) The structure was solved and refined using

standard crystallographic software. The final R-factor for the refinement was 0.057.[3]

Molecular and Crystal Structure Insights

The crystal structure analysis reveals that the aldehyde and dimethylamine groups are essentially coplanar with the benzene ring.[2][3] The asymmetric unit contains two independent molecules that are linked by a C—H···π interaction.[2][3] In the crystal packing, molecules are linked into chains along the a-axis by C—H···O hydrogen bonds.[2][3] The structure is further stabilized by π—π stacking interactions between the benzene rings of adjacent molecules, with a centroid-to-centroid distance of 3.697 (2) Å.[2][3]

Experimental Workflow

The following diagram illustrates the workflow from the synthesis of 4-(Dimethylamino)benzaldehyde to its structural elucidation.

[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to crystal structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]

- 2. 4-(Dimethylamino)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Crystal Structure of 4-(Dimethylamino)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1624761#crystal-structure-of-4-methylamino-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com